5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
Pyrimidine derivatives are an essential class of compounds in medicinal chemistry and materials science due to their wide range of biological activities and applications. The synthesis and study of new pyrimidine derivatives, such as "5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione," are significant for developing new pharmaceuticals and materials.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multicomponent reactions, offering a diversity of substitution patterns that influence their chemical and physical properties. For instance, the catalyst-free one-pot three-component synthesis allows for the efficient creation of diversified pyrimidine derivatives under ambient conditions, highlighting the importance of reaction conditions in the synthesis of complex pyrimidines (Brahmachari & Nayek, 2017).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is critical in determining their reactivity and interaction with biological targets. Studies often employ X-ray crystallography, NMR, and computational methods to elucidate the structure and conformation of these compounds. For example, the characterization of novel pyrimidine derivatives provides insights into their structural features, aiding in the understanding of their chemical behavior and potential applications (Al-Refai et al., 2014).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, reflecting their versatile chemical properties. These reactions include cycloadditions, substitutions, and transformations, which can be utilized to further modify the pyrimidine core or introduce new functional groups, expanding their application scope (Kobayashi et al., 1995).
Scientific Research Applications
Chemical Synthesis
A catalyst-free, straightforward synthesis process utilizing a three-component reaction involving barbituric acid (or its derivatives) and aromatic aldehydes in aqueous ethanol has been developed. This method emphasizes mild reaction conditions, high atom economy, and environmental friendliness, producing a new series of functionalized pyrimidinetriones with potential pharmaceutical relevance (Brahmachari & Nayek, 2017).
Antiviral Activity
Research on substituted pyrimidines, including 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrates marked inhibition of retrovirus replication in cell culture. These compounds exhibit significant antiretroviral activity, comparable to reference drugs, highlighting their potential in treating viral infections (Hocková et al., 2003).
Antibacterial and Antifungal Properties
Novel pyrimidinetriones and their derivatives have been synthesized and evaluated for their antimicrobial activities. Studies show that these compounds possess significant antibacterial and antifungal properties, suggesting their potential use as new antimicrobial agents. This includes research on 4-thiazolidinones and 2-azetidinones derivatives from chalcone, which exhibit activity against various bacterial and fungal strains, underscoring their medicinal chemistry importance (Patel & Patel, 2017).
Anti-inflammatory and Analgesic Effects
The synthesis of novel compounds derived from visnaginone and khellinone has shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These compounds are identified as promising candidates for the development of new therapeutic agents aimed at treating inflammation and pain (Abu‐Hashem et al., 2020).
Synthesis of Fused Pyridine Derivatives
Research into the synthesis of new series of pyridine and fused pyridine derivatives highlights the versatility of pyrimidinetriones in generating heterocyclic compounds. These derivatives are explored for their potential pharmaceutical applications, including their analgesic and antiparkinsonian activities (Al-Issa, 2012).
properties
IUPAC Name |
(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O5/c1-10-4-2-3-5-14(10)22-18(24)12(17(23)21-19(22)25)6-11-7-15-16(8-13(11)20)27-9-26-15/h2-8H,9H2,1H3,(H,21,23,25)/b12-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEGMJPDKWNLLV-WUXMJOGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC4=C(C=C3Cl)OCO4)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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